1-(2-Bromo-3-methylbenzyl)pyrrolidine
CAS No.:
Cat. No.: VC13631186
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN |
|---|---|
| Molecular Weight | 254.17 g/mol |
| IUPAC Name | 1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |
| Standard InChI Key | GGKIUVBCCFUHBR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CN2CCCC2)Br |
| Canonical SMILES | CC1=C(C(=CC=C1)CN2CCCC2)Br |
Introduction
Chemical and Structural Profile of 1-(2-Bromo-3-methylbenzyl)pyrrolidine
Molecular Characteristics
The compound’s molecular formula, C₁₂H₁₆BrN, corresponds to a molecular weight of 254.17 g/mol. Its IUPAC name, 1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine, reflects the substitution pattern: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) linked via a methylene group to a 2-bromo-3-methylphenyl moiety. Key structural identifiers include:
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SMILES:
CC1=C(C(=CC=C1)CN2CCCC2)Br -
InChIKey:
GGKIUVBCCFUHBR-UHFFFAOYSA-N -
Canonical SMILES:
CC1=C(C(=CC=C1)CN2CCCC2)Br.
The presence of the bromine atom introduces steric and electronic effects that influence reactivity, while the methyl group enhances lipophilicity. The pyrrolidine ring contributes to conformational flexibility, enabling interactions with biological targets through pseudorotation .
Physicochemical Properties
While experimental data for this specific compound are scarce, extrapolation from similar brominated pyrrolidines suggests:
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LogP (lipophilicity): Estimated ~2.8–3.2, favoring membrane permeability.
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Hydrogen bonding: One acceptor (tertiary amine) and no donors, limiting solubility in polar solvents.
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Polar surface area: ~3.8 Ų, indicative of moderate blood-brain barrier penetration potential .
Synthetic Strategies for Pyrrolidine Derivatives
General Approaches to Pyrrolidine Functionalization
Pyrrolidine derivatives are typically synthesized via:
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Ring-forming reactions: Cyclization of γ-aminoketones or via [3+2] cycloadditions.
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Substituent introduction: Alkylation, arylation, or halogenation at the nitrogen or carbon positions .
For benzyl-pyrrolidine analogs like 1-(2-Bromo-3-methylbenzyl)pyrrolidine, N-alkylation of pyrrolidine with a benzyl halide precursor is the most plausible route.
Case Study: Synthesis of 3-Bromo-1-methylpyrrolidine
A patented method for synthesizing 3-bromo-1-methylpyrrolidine (a structural analog) involves:
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Reacting 3-hydroxy-1-methylpyrrolidine with phosphorus tribromide (PBr₃) in n-hexane at reflux .
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Neutralization with KOH, followed by extraction with diethyl ether and acid-base purification .
Reaction Scheme:
This method achieves a 22% yield, highlighting challenges in bromination efficiency . Adapting this protocol to 1-(2-Bromo-3-methylbenzyl)pyrrolidine would require substituting the benzyl halide precursor, e.g., 2-bromo-3-methylbenzyl bromide, in an N-alkylation reaction with pyrrolidine.
Research Gaps and Future Directions
Unexplored Synthetic Pathways
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Catalytic C-H bromination: Direct functionalization of the benzyl group could streamline synthesis.
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Asymmetric synthesis: Introducing chirality at the pyrrolidine nitrogen for enantioselective applications .
Biological Screening Priorities
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In vitro cytotoxicity assays: Against cancer cell lines (e.g., MCF-7, HeLa).
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Antimicrobial profiling: Gram-positive vs. Gram-negative bacteria.
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